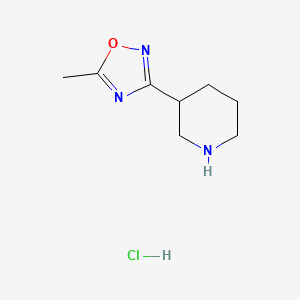
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride
Descripción general
Descripción
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is a chemical compound with the molecular formula C14H17N4Cl . It belongs to the class of benzenes and is also known by other names, including N-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride . The compound’s structure consists of a piperidine ring fused with a triazole ring, and it has interesting pharmacological properties .
Aplicaciones Científicas De Investigación
Pharmacological and Biochemical Characteristics
- A study conducted by Parchenko, Parhomenko, and Izdepsky (2013) investigated the pharmacological activity of a related piperidine compound, revealing its potential as a hepatoprotective remedy and for its antioxidant and immunostimulating properties in animals (Parchenko, Parhomenko, & Izdepsky, 2013).
Antifungal Applications
- Sangshetti and Shinde (2011) synthesized a series of compounds including a piperidine-triazole derivative, evaluating their antifungal activities. Some compounds demonstrated comparable activity to established antifungals against various fungal strains (Sangshetti & Shinde, 2011).
- Mao, Song, and Shi (2013) developed novel piperidine-triazole compounds with significant fungicidal activity, particularly effective against certain fungal pathogens (Mao, Song, & Shi, 2013).
Antimicrobial and Antitubercular Effects
- Rishikesan et al. (2021) explored a series of analogues based on a piperidine-triazole core for their potential as antimicrobial and antitubercular agents. These compounds displayed significant activity against Mycobacterium tuberculosis (Rishikesan et al., 2021).
Molecular Docking and Binding Studies
- Iqbal et al. (2020) synthesized new compounds derived from a piperidine-triazole structure, evaluating their biological activities and potential as therapeutic agents through molecular docking studies (Iqbal et al., 2020).
Crystal Structure and Theoretical Analysis
- Shukla, Mohan, Vishalakshi, and Chopra (2017) synthesized biologically active derivatives of 1,2,4-triazoles, including a piperidine derivative, and analyzed their intermolecular interactions and crystal structures (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Anticonvulsant Effects
- Song et al. (2020) designed nonimidazole H3R antagonists/inverse agonists containing the triazole moiety, including a piperidine derivative, for potential use as anticonvulsant drugs (Song et al., 2020).
Anti-cancer Activity
- Arul and Smith (2016) evaluated the anti-cancer activity of a 1,2,4-triazole derivative with a piperidine structure against Dalton’s Lymphoma Ascitic in mice, showing promising results (Arul & Smith, 2016).
Mecanismo De Acción
Target of Action
It is known that these compounds have a wide range of biological activities and good pharmacodynamic profiles . They are often used in drug discovery due to their potential to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride involves several processes. The interaction between the compound and its target involves the formation of carbinolamine by the addition of an amine to a double bond C=O, the elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism remains unchanged .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can influence various pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . They can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, thereby improving its physicochemical, pharmacological, and pharmacokinetic properties .
Pharmacokinetics
It is known that 1,2,4-triazole derivatives generally have good pharmacokinetic profiles .
Result of Action
It is known that 1,2,4-triazole derivatives can exhibit a wide range of biological activities, including antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Action Environment
It is known that the reactivity of reactants during acid-catalyzed reactions increases compared to uncatalyzed ones .
Análisis Bioquímico
Biochemical Properties
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes . The interaction with PARP-1 is characterized by the inhibition of its enzymatic activity, leading to the accumulation of DNA damage in cells. Additionally, this compound interacts with various proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting the normal function of cell signaling pathways . It affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular metabolism. In particular, the compound has been shown to inhibit the proliferation of cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to the active site of PARP-1, thereby inhibiting its activity . This inhibition prevents the repair of DNA damage, leading to cell death. Additionally, the compound interacts with other biomolecules, such as transcription factors, to modulate gene expression. These interactions result in changes in cellular functions, including cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization for clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, followed by conjugation reactions that enhance its excretion. The metabolic flux of the compound can influence its efficacy and toxicity, making it essential to understand its metabolic profile for therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to different cellular compartments. Its accumulation in specific tissues, such as the liver and kidneys, can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The nuclear localization is essential for its role in modulating gene expression and inducing apoptosis.
Propiedades
IUPAC Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.ClH/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11;/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZOHNYLBMCODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


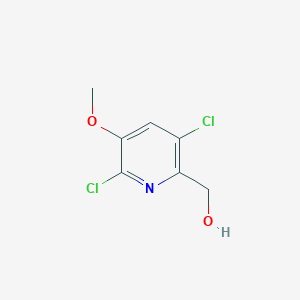
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392892.png)

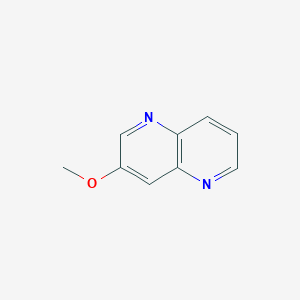
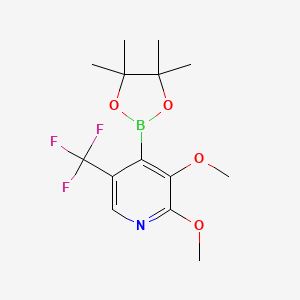
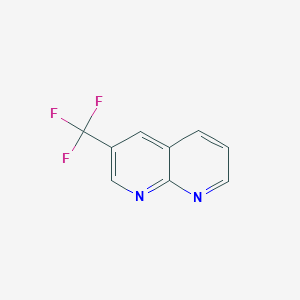
![4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392899.png)
![8,8-Difluoro-3-azabicyclo[3.2.1]octane](/img/structure/B1392900.png)
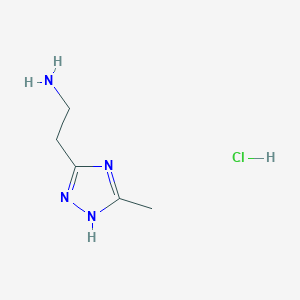
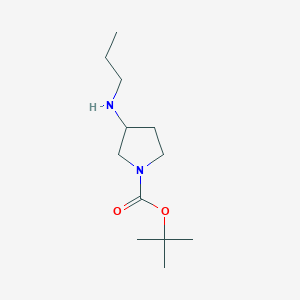
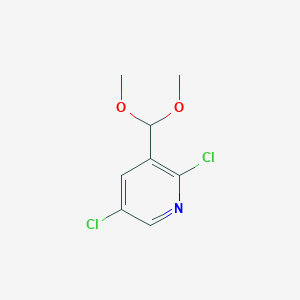
carbohydrazide](/img/structure/B1392907.png)

